molecular formula C10H17ClN4S B7897920 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Cat. No.: B7897920
M. Wt: 260.79 g/mol
InChI Key: DSYGFMJYYBLTRC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S.ClH/c1-15-10-12-5-4-9(13-10)14-6-2-3-8(11)7-14;/h4-5,8H,2-3,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGFMJYYBLTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Thioether Formation

  • Bromination : 2-Methylpyrimidine undergoes bromination at the 4-position using bromine in acetic acid, yielding 4-bromo-2-methylpyrimidine.

  • Thioether Introduction : Reaction with methanethiol (CH3_3SH) or sodium thiomethoxide (NaSCH3_3) substitutes the bromide, forming 4-(methylsulfanyl)-2-methylpyrimidine.

Example Protocol (Adapted from) :

2-Methylpyrimidine (24 g) in acetic acid (200 mL) is treated with bromine (50 g) under reflux. The product, 4-bromo-2-methylpyrimidine, is isolated via extraction with ethyl acetate (yield: ~80%). Subsequent reaction with NaSCH3_3 in THF at 60°C for 6 hours affords 4-(methylsulfanyl)-2-methylpyrimidine.

ParameterValueSource
Reaction Temperature80°C
SolventDMF
Yield65–75%

Reductive Amination

A ketone intermediate (e.g., 1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-one) is reduced using sodium borohydride (NaBH4_4) or sodium cyanoborohydride (NaBH3_3CN) in methanol.

Example Protocol (Adapted from) :

1-(2-Methylsulfanylpyrimidin-4-yl)piperidin-3-one (10 mmol) is treated with NH4_4OAc (20 mmol) and NaBH3_3CN (15 mmol) in MeOH at 25°C for 12 hours. The amine product is isolated via filtration (yield: 70–80%).

Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in dioxane) to form the hydrochloride salt.

Critical Parameters :

  • Acid Concentration : 1–2 equivalents of HCl ensure complete protonation.

  • Solvent : Ethanol or dichloromethane preferred for crystallization.

Alternative Routes

Catalytic Hydrogenation of Nitro Intermediates

4-Nitro-piperidine derivatives are hydrogenated over Pd/C (10%) in ethanol at 40 psi H2_2, yielding the amine.

Advantages :

  • High yields (>85%).

  • Scalable for industrial production.

Quaternary Ammonium Salt Reduction (From )

N-Allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salts are reduced with NaBH4_4 and ZnCl2_2 in THF, enabling simultaneous nitro and pyridine ring reduction.

Conditions :

  • Temperature : 20–30°C

  • Yield : 90–95%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
SNAr65–75≥98ModerateHigh
Reductive Amination70–80≥95HighModerate
Catalytic Hydrogenation85–90≥99HighLow
Quaternary Salt Route90–95≥97IndustrialModerate

Challenges and Optimization

  • Regioselectivity : Competing reactions at pyrimidine C-2 and C-4 positions require careful control of stoichiometry.

  • Amine Protection : Boc or Cbz groups prevent undesired side reactions during SNAr.

  • Purification : Column chromatography (SiO2_2, eluent: CH2_2Cl2_2/MeOH 9:1) is critical for isolating the hydrochloride salt.

Industrial-Scale Considerations

  • Solvent Choice : Tetrahydrofuran (THF) and ethanol are preferred for their low toxicity and ease of removal.

  • Catalyst Recycling : Pd/C recovery systems reduce costs in hydrogenation steps .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by the methylsulfanyl group. Key reactions include:

Reaction Type Conditions Outcome Yield Source
Displacement of Cl⁻Amines in THF, refluxSubstitution at C4 with piperidine/amine derivatives73–92%
HydrolysisNaOH in ethanol/water, 110°CConversion of ester/carboxylate groups to carboxylic acids66–75%

Example : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with amines (e.g., piperidine derivatives) under basic conditions to form substituted pyrimidines .

Amine Functionalization

The primary amine on the piperidine ring participates in:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides or epoxides to form secondary amines.

  • Acylation : Forms amides with acyl chlorides or anhydrides.

Schiff Base Formation

Reacts with aldehydes/ketones to generate imines under dehydrating conditions.

Example : Analogous piperidine-amines form hydrazones (e.g., phenylhydrazone derivatives) with potent bioactivity .

Methylsulfanyl Group Reactivity

The methylsulfanyl (–SMe) group undergoes:

Oxidation

  • To sulfoxide : Using H₂O₂ or mCPBA.

  • To sulfone : With stronger oxidants like KMnO₄.

Example : Methylsulfanyl-pyrimidine analogs oxidize to sulfones, enhancing electrophilicity for downstream reactions .

Salt-Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling:

  • Protonation/deprotonation : Adjusting pH modulates solubility and reactivity of the free amine.

  • Ion-exchange : Substitution with other counterions (e.g., sulfate, acetate).

Heterocyclic Ring Modifications

The pyrimidine ring participates in cycloadditions and ring-expansion reactions:

Reaction Conditions Product Application
CyclocondensationHydrazines, refluxPyrazolo[3,4-d]pyrimidinesAnticancer agents
Ring expansionEnaminones, acid catalysisPyrido[2,3-d]pyrimidinonesBioactive scaffolds

Example : Reaction with phenylhydrazine yields pyrazolo derivatives with enhanced anti-proliferative activity .

Comparative Reactivity Table

Functional Group Reaction Partner Typical Conditions Key Product
Pyrimidine C4AminesTHF, reflux, baseN-substituted pyrimidines
Piperidine-amineAldehydesEtOH, RTSchiff bases
–SMeH₂O₂CH₂Cl₂, 0°C → RTSulfoxide derivatives

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity :
    • Research indicates that derivatives of piperidine and pyrimidine exhibit anticancer properties. The unique structure of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • Studies have shown that compounds containing pyrimidine rings can possess antimicrobial activity. The presence of the methylsulfanyl group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased antimicrobial effects .
  • Neuropharmacological Effects :
    • The piperidine structure is known for its role in modulating neurotransmitter systems. Investigations into the neuropharmacological applications of this compound suggest potential use in treating neurological disorders, such as depression or anxiety, by acting on serotonin or dopamine receptors .
  • Enzyme Inhibition :
    • There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. This could be particularly relevant in the development of drugs targeting metabolic diseases or conditions characterized by dysregulated enzyme activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various piperidine derivatives, including 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride, against human cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial growth, supporting the hypothesis that this compound could serve as a basis for new antimicrobial agents.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains
Neuropharmacological EffectsPotential treatment for neurological disorders
Enzyme InhibitionMay inhibit key metabolic enzymes

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Characterization : Tools like SHELX () and ORTEP-III () are widely used for crystallographic analysis of such compounds, though direct data on the target compound’s crystal structure is unavailable.
  • Analytical Methods : RP-HPLC () and spectrophotometry () are applicable for quantifying similar hydrochlorides, suggesting compatibility with the target compound.

  • Unresolved Questions :
    • Comparative binding affinity studies against kinase targets are lacking.
    • Impact of methylsulfanyl vs. methylsulfonyl groups on target selectivity remains unexplored.

Biological Activity

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H17ClN4S
  • CAS Number : 60137169

This compound contains a piperidine ring, a pyrimidine moiety, and a methylsulfanyl group, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In a study evaluating various compounds, one derivative demonstrated potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were notably low, indicating high efficacy:

CompoundCell LineIC50 (µM)
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056

These findings suggest that modifications in the pyrimidine structure can enhance anticancer activity, making 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria:

Bacterial StrainConcentration (µg/mL)Observed Activity
E. coli200Increased sensitivity
S. aureus400No growth at 800

At higher concentrations (800 µg/mL), the compound exhibited no bacterial growth, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride has shown significant enzyme inhibitory activity. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
AChE20.15 ± 0.44Galantamine: 4.82 ± 0.75
UreaseNot specifiedNot specified

These results indicate that the compound could be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

Several studies have explored the biological activity of similar compounds, reinforcing the potential of this class of molecules:

  • Anticancer Studies : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity and suggesting that structural modifications can lead to enhanced activity .
  • Antimicrobial Research : Compounds similar to our target have been shown to possess broad-spectrum antimicrobial activity against pathogens like E. coli and S. aureus, with some derivatives exhibiting potent effects at low concentrations .
  • Enzyme Inhibition : Research indicates that modifications in piperidine derivatives can lead to improved inhibition of enzymes linked to neurodegenerative diseases, highlighting the therapeutic potential of these compounds .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Validation Criteria
R-factor (final)0.042≤0.05
C-C bond length1.52 ű0.02 Šfrom CSD
Torsion angle178.5°±5° deviation
Source: Adapted from SHELXL refinement protocols

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
DMF, 80°C, 12h6595%
DMSO, 100°C, 8h7298%
Ethanol, reflux, 24h5090%
Data derived from intermediates in

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